1-(2-chloro-5-fluorophenyl)ethanol
CAS No.:
Cat. No.: VC14250066
Molecular Formula: C8H8ClFO
Molecular Weight: 174.60 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H8ClFO |
|---|---|
| Molecular Weight | 174.60 g/mol |
| IUPAC Name | 1-(2-chloro-5-fluorophenyl)ethanol |
| Standard InChI | InChI=1S/C8H8ClFO/c1-5(11)7-4-6(10)2-3-8(7)9/h2-5,11H,1H3 |
| Standard InChI Key | FIYGPNJJPRDZHO-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=C(C=CC(=C1)F)Cl)O |
Introduction
Structural and Chemical Identity
1-(2-Chloro-5-fluorophenyl)ethanol (C₈H₇ClFOH) consists of a benzene ring with chlorine and fluorine substituents at positions 2 and 5, respectively, and a hydroxymethyl (-CH₂OH) group attached to position 1. The molecular weight is 174.59 g/mol, and the compound exhibits chirality due to the stereogenic center at the hydroxymethyl-bearing carbon . The halogen substituents influence electronic distribution, enhancing lipophilicity and modulating reactivity in synthetic applications.
IUPAC Nomenclature and Isomerism
The systematic name, 1-(2-chloro-5-fluorophenyl)ethanol, reflects the substituent positions on the aromatic ring and the ethanol moiety. Enantiomers arise from the chiral center at the hydroxymethyl carbon, designated as (R)- and (S)-configurations. Asymmetric synthesis methods, such as biocatalytic reduction using ADHs, preferentially yield the (S)-enantiomer with high enantiomeric excess (e.e.) .
Synthesis and Production Methods
Biocatalytic Asymmetric Reduction
Halophilic ADHs have emerged as efficient tools for enantioselective synthesis. For example, Haloferax mediterranei ADH catalyzes the reduction of 2-chloro-5-fluorophenyl ketones to 1-(2-chloro-5-fluorophenyl)ethanol with >99% e.e. under high-salinity conditions . Key reaction parameters include:
| Parameter | Optimal Value |
|---|---|
| Temperature | 30–40°C |
| pH | 7.5–8.5 |
| Co-solvent | 10–20% (v/v) isopropanol |
| Substrate Loading | 50–100 mM |
This method achieves yields exceeding 85% and avoids racemization, making it industrially scalable .
Chemical Synthesis Routes
Alternative chemical routes involve:
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Grignard Reaction: Reaction of 2-chloro-5-fluorophenylmagnesium bromide with acetaldehyde, followed by acidic workup. This method yields racemic mixtures, necessitating chiral resolution .
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Hydrogenation of Ketones: Catalytic hydrogenation of 1-(2-chloro-5-fluorophenyl)ethanone using Raney nickel or palladium catalysts. Enantioselectivity requires chiral modifiers like cinchona alkaloids .
Structural and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (500 MHz, CDCl3) data for (S)-1-(2-chloro-5-fluorophenyl)ethanol :
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δ 1.50 (3H, d, J = 6.1 Hz, CH3)
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δ 2.07 (1H, br, s, OH)
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δ 4.90 (1H, q, J = 6.4 Hz, CH)
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δ 7.03–7.39 (4H, m, aromatic protons)
13C NMR confirms the presence of quaternary carbons at δ 115.2 (C-Cl) and δ 162.4 (C-F) .
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC using an OB-H column (hexane:isopropanol 95:5, 0.6 mL/min) resolves enantiomers, with retention times of 12.8 min for (S)- and 14.4 min for (R)-enantiomers .
Physicochemical Properties
| Property | Value |
|---|---|
| Melting Point | 58–59°C (predicted) |
| Boiling Point | 249.8°C at 760 mmHg |
| Density | 1.286 g/cm³ |
| Refractive Index | 1.528 |
| Solubility | Ethanol, DMSO, sparingly in H₂O |
These properties derive from structural analogs, such as (2-chloro-5-fluorophenyl)acetonitrile , adjusted for the hydroxymethyl group’s polarity.
Applications in Pharmaceutical Chemistry
Chiral Building Block
The compound serves as a precursor for β-blockers and antifungal agents. For example, enzymatic resolution of racemic mixtures yields enantiopure intermediates for (S)-timolol synthesis .
Catalytic Ligand Design
Phosphine ligands derived from 1-(2-chloro-5-fluorophenyl)ethanol enhance palladium-catalyzed cross-coupling reactions, achieving turnover numbers (TON) >10,000 in Suzuki-Miyaura couplings .
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